1,10-Phenanthroline-4,7-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

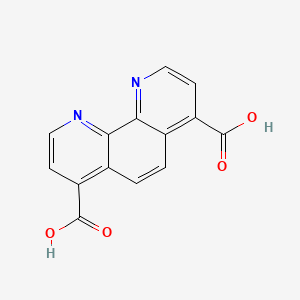

1,10-phenanthroline-4,7-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOIBXSDCWRKJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475786 |

Source

|

| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-31-2 |

Source

|

| Record name | 1,10-Phenanthroline-4,7-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid

An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, catalysis, and materials science. Their rigid, planar structure and excellent chelating properties make them indispensable building blocks for creating functional metal complexes, photosensitizers, and supramolecular assemblies.[1] Among these derivatives, this compound stands out as a particularly versatile intermediate. The carboxylic acid groups at the 4 and 7 positions provide crucial anchor points for covalent attachment to surfaces, polymerization into metal-organic frameworks (MOFs), or conjugation to biological molecules.[2][3] This guide provides a detailed, field-proven methodology for the synthesis of this key compound, focusing on the underlying chemical principles and offering a self-validating, step-by-step protocol for researchers.

Strategic Overview: A Two-Stage Synthetic Approach

The most reliable and frequently employed is not a direct construction of the final molecule but a two-stage process. This strategy hinges on the initial synthesis of a stable, easily accessible precursor, 4,7-dimethyl-1,10-phenanthroline, followed by a robust oxidation of the methyl groups. This approach is favored due to the high yields and purity achievable at each stage and the commercial availability of the necessary starting materials.

The logical flow of this synthesis is depicted below:

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Precursor, 4,7-Dimethyl-1,10-phenanthroline

Principle: The synthesis of the 4,7-dimethyl-1,10-phenanthroline core is typically achieved via a modified Doebner-von Miller reaction, a classic method for constructing quinoline and phenanthroline ring systems. This reaction involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds under strong acid and oxidizing conditions. In this specific case, p-phenylenediamine reacts with two equivalents of crotonaldehyde. The acidic environment catalyzes the initial Michael addition and subsequent cyclization, while an oxidizing agent facilitates the final aromatization to the rigid phenanthroline scaffold.

Experimental Protocol:

-

Reagents and Equipment:

-

p-Phenylenediamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or alternative oxidant (e.g., iron(III) sulfate)

-

Crotonaldehyde

-

30% Ammonium Hydroxide (NH₄OH)

-

Toluene

-

Activated Charcoal

-

Standard reflux apparatus, mechanical stirrer, large beaker for neutralization.

-

-

Step-by-Step Procedure:

-

Reaction Setup (Caution: Highly Exothermic): In a fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. To the flask, add concentrated sulfuric acid. Cool the acid in an ice bath.

-

Addition of Reactants: Slowly and carefully add p-phenylenediamine to the cooled sulfuric acid with vigorous stirring. Once dissolved, add arsenic pentoxide portion-wise, ensuring the temperature does not rise excessively.

-

Aldehyde Addition: Once the mixture is homogenous, begin the dropwise addition of crotonaldehyde via the dropping funnel. Maintain a reaction temperature of approximately 140-150°C. The addition rate should be controlled to manage the exothermic reaction.

-

Reaction and Work-up: After the addition is complete, maintain the reaction at temperature for an additional 2-3 hours. Allow the mixture to cool to room temperature.

-

Neutralization (Caution: Highly Exothermic): Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice in a large beaker. With continuous stirring, neutralize the acidic solution by the slow addition of 30% ammonium hydroxide until the pH is approximately 8. This will precipitate the crude product.

-

Isolation and Purification: Filter the resulting solid precipitate and wash thoroughly with water. The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in hot toluene, treating with activated charcoal to remove colored impurities, filtering while hot, and allowing the filtrate to cool slowly to yield purified crystals of 4,7-dimethyl-1,10-phenanthroline.

-

Causality and Field Insights:

-

Choice of Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst for the cyclization steps. Its dehydrating nature drives the condensation reactions to completion.

-

Oxidizing Agent: Arsenic pentoxide is a traditional and highly effective oxidant for the final aromatization step. However, due to its high toxicity, modern protocols often substitute it with milder or less hazardous oxidants like iron(III) sulfate or nitrobenzene. The choice of oxidant is critical for achieving high yield and avoiding over-oxidation or side reactions.

Part 2: Oxidation to this compound

Principle: The conversion of the robust methyl groups on the phenanthroline ring to carboxylic acids requires a potent oxidizing agent. Potassium permanganate (KMnO₄) in an alkaline medium is a classic and effective choice for this transformation.[4] The reaction proceeds via a free-radical mechanism at the benzylic positions, with the alkaline conditions helping to solubilize the intermediate and final dicarboxylic acid salt. Subsequent acidification precipitates the final product. An alternative, milder method using sodium chlorite has also been reported.[5]

The workflow for this critical transformation is outlined below:

Caption: Step-by-step workflow for the oxidation reaction.

Experimental Protocol:

-

Reagents and Equipment:

-

4,7-Dimethyl-1,10-phenanthroline

-

Sodium Hydroxide (NaOH)

-

Potassium Permanganate (KMnO₄)

-

Ethanol (or Sodium Bisulfite)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Reflux apparatus, filtration setup (Büchner funnel).

-

-

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dimethyl-1,10-phenanthroline in an aqueous solution of sodium hydroxide.

-

Oxidation: Heat the solution to reflux. Slowly add solid potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the addition until a faint persistent purple color remains, indicating a slight excess of oxidant.

-

Quenching: After the reaction is complete (as indicated by the persistent purple color), cool the mixture slightly and add a small amount of ethanol to quench the excess KMnO₄. The solution should become colorless, and the brown MnO₂ precipitate will remain.

-

Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product salt.

-

Precipitation: Cool the clear filtrate in an ice bath. With stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). A white or off-white precipitate of this compound will form.

-

Isolation: Allow the suspension to stand in the cold to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

-

Causality and Self-Validation:

-

Alkaline Conditions: The reaction is run under basic conditions because the dicarboxylic acid product is soluble as its disodium salt, preventing it from precipitating and coating the unreacted starting material. This ensures the reaction goes to completion.

-

Portion-wise Addition: KMnO₄ is added in portions to control the highly exothermic oxidation process and to maintain an effective concentration of the oxidant throughout the reaction period.

-

Filtration of MnO₂: The removal of the manganese dioxide byproduct before acidification is a critical purification step. If not removed, it will contaminate the final product.

-

Purity Check: The purity of the final product can be readily assessed by ¹H NMR spectroscopy. The disappearance of the methyl proton signal (typically around 2.7 ppm[6]) and the appearance of a downfield-shifted aromatic proton pattern are key indicators of a successful reaction.

Data Summary

The following table provides representative data for the described synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.

| Step | Key Reagents | Typical Yield | Purity |

| 1. Precursor Synthesis | p-Phenylenediamine, Crotonaldehyde, H₂SO₄ | 60-75% | >98% |

| 2. Oxidation | 4,7-Dimethyl-1,10-phenanthroline, KMnO₄, NaOH | 75-85% | >97%[3] |

| Overall Yield | 45-64% |

Conclusion

The is most effectively achieved through a two-stage process involving the Doebner-von Miller synthesis of the 4,7-dimethyl precursor, followed by a robust alkaline permanganate oxidation. This methodology is scalable, relies on well-understood chemical transformations, and produces the target molecule in high purity. The protocols described herein are designed to be self-validating, with clear checkpoints and rationales for each step, empowering researchers to confidently produce this valuable building block for advanced applications in chemistry and materials science.

References

-

Barański, P., et al. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 25(23), 5697. Available at: [Link]

-

Li, Y., et al. (2010). Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene. Bioorganic & Medicinal Chemistry Letters, 20(18), 5532-5535. Available at: [Link]

-

Schmittel, M., et al. (1998). A Short Synthetic Route to 4,7-Dihalogenated 1,10-Phenanthrolines with Bulky 3,8-Disubstitution. Synthesis, 1998(6), 837-841. Available at: [Link]

-

Kim, Y., et al. (2012). Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. Bulletin of the Korean Chemical Society, 33(7), 2443-2446. Available at: [Link]

-

Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters, 13(13), 3546-3548. Available at: [Link]

-

Nycz, J. E., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1335. Available at: [Link]

-

Gorrafa, A. A. S., et al. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. Available at: [Link]

-

Wang, X., et al. (2019). Synthesis of 2,9-Dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline Derivatives. Molecules, 24(18), 3326. Available at: [Link]

- Google Patents. (2010). One-step synthesis method of symmetrical 1,10- phenanthroline derivative. CN102127027A.

-

Lyubimov, S. E., et al. (2019). 1,10-Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal-Organic Frameworks. European Journal of Organic Chemistry, 2019(44), 7381-7393. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Expert Insights: Using 1,10-Phenanthroline-4-carboxylic Acid in Organic Synthesis. Available at: [Link]

-

ResearchGate. (2024). Review articles in DICARBOXYLIC ACIDS. Available at: [Link]

-

Kozhevnikov, D. N., et al. (2001). Oxidation of 4,7-Phenanthroline Derivatives. Chemistry of Heterocyclic Compounds, 37(10), 1289-1294. Available at: [Link]

Sources

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4,7-Dimethyl-1,10-phenanthroline(3248-05-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1,10-Phenanthroline-4,7-dicarboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-4,7-dicarboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest across multiple scientific disciplines. Its rigid, planar structure, combined with the strong chelating properties of its nitrogen atoms and the reactive potential of its carboxylic acid groups, makes it a versatile building block in coordination chemistry, materials science, and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, details common synthetic methodologies, and explores its critical applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties and Molecular Structure

This compound, identified by the CAS Number 31301-31-2, is a derivative of the well-known chelating agent 1,10-phenanthroline.[1][2][3] The addition of two carboxylic acid groups fundamentally alters its properties, enhancing its utility as a linker in larger molecular assemblies and modulating its solubility.

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [3][4] |

| Molecular Weight | 268.22 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Typically an off-white to light yellow solid | [5] |

| Purity | Commercially available in purities of 95-98% | [1][2] |

The molecule's structure is key to its function. The two nitrogen atoms form a classic "pincer" ligand capable of forming highly stable, colored complexes with a wide range of metal ions.[6][7] The carboxylic acid groups at the 4 and 7 positions provide crucial functionality, acting as anchoring points for the construction of Metal-Organic Frameworks (MOFs) or as sites for derivatization to create novel bioactive molecules.[8][9]

Caption: Molecular structure of this compound.

Synthesis and Derivatization Strategies

The synthesis of this compound is a critical aspect of its accessibility for research. Several synthetic routes have been established, often starting from more common phenanthroline precursors.

A prevalent and effective method involves the oxidation of 4,7-dimethyl-1,10-phenanthroline.[10] This approach leverages a commercially available starting material and employs strong oxidizing agents to convert the methyl groups into carboxylic acids. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity. Alternative methods, such as the hydrolysis of corresponding dinitrile or diester precursors, have also been explored.[10]

The true synthetic value of this molecule lies in its capacity for derivatization. The carboxylic acid groups are amenable to standard organic transformations, including:

-

Amide Formation: Reaction with amines to form amides, creating complex ligands or linking to biological molecules.

-

Esterification: Conversion to esters, which can modify solubility or serve as protecting groups during multi-step syntheses.[9]

-

Coordination: Direct use of the carboxylate form to bridge metal centers in the formation of coordination polymers and MOFs.[9]

Caption: Generalized workflow for the synthesis via oxidation.

Core Applications in Scientific Research

The unique combination of a rigid chelating core and versatile functional groups has positioned this compound as a key player in several research domains.

Drug Development and Bioinorganic Chemistry: The 1,10-phenanthroline scaffold is present in molecules with demonstrated biological activity, including anticancer and antibacterial properties.[6][11] Metal complexes of phenanthroline derivatives have shown potent cytotoxicity against human cancer cell lines, in some cases exceeding that of established drugs like cisplatin.[12] The dicarboxylic acid derivative serves as a platform to design novel metal-based therapeutics where the ligands can fine-tune the complex's stability, solubility, and cellular uptake.

Materials Science and MOFs: As a bifunctional organic linker, this molecule is highly valuable for constructing Metal-Organic Frameworks (MOFs).[9][13] The nitrogen atoms coordinate to metal ions to form the structural nodes, while the carboxylate groups link these nodes into extended, porous frameworks. These materials have significant potential in gas storage, separation, and catalysis.[13]

Analytical Chemistry and Sensing: Phenanthroline compounds are classic chromogenic reagents for the detection of metal ions, most notably iron(II).[6][7] The dicarboxylic acid variant can be immobilized onto surfaces or incorporated into polymers to create robust chemical sensors. The formation of a metal complex often results in a distinct color change or fluorescent response, enabling sensitive and selective quantification of target analytes.

Caption: Key application areas for the title compound.

Experimental Protocol: Synthesis via Oxidation of 4,7-Dimethyl-1,10-phenanthroline

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound.

Materials:

-

4,7-Dimethyl-1,10-phenanthroline

-

Potassium permanganate (KMnO₄) or another suitable oxidant

-

Sulfuric acid (H₂SO₄), concentrated and dilute solutions

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of 4,7-dimethyl-1,10-phenanthroline in a dilute sulfuric acid solution. This step protonates the nitrogen atoms, increasing solubility in the aqueous medium.

-

Oxidant Addition: While stirring vigorously, slowly add a stoichiometric excess of potassium permanganate in small portions. The reaction is exothermic and the rate of addition must be controlled to maintain a safe temperature.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching and Clarification: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes clear or pale yellow. This step reduces the excess oxidant and manganese dioxide.

-

Precipitation: Cool the clarified solution in an ice bath. The desired product, this compound, is sparingly soluble in cold, acidic water and will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid and salts.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care.

-

Hazard Identification: While specific toxicity data for this derivative may be limited, related phenanthroline compounds can be harmful if ingested or inhaled and may cause skin and eye irritation.[3][14]

-

Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the solid powder in a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion: Future Perspectives

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its future utility will likely expand in areas such as the development of "smart" materials that respond to chemical stimuli, the design of targeted metallodrugs for personalized medicine, and the creation of highly selective sensors for environmental and diagnostic applications. As synthetic methods become more refined and our understanding of its coordination chemistry deepens, this versatile molecule will undoubtedly continue to be a cornerstone of advanced chemical research.

References

-

Chemsrc. CAS#:31301-31-2 | this compound. [Link]

-

Wuhan Jingkangen Biomedical Technology Co., Ltd. This compound. [Link]

-

HetCat. Phenanthroline Compounds. [Link]

-

PubChem. This compound | C14H8N2O4 | CID 12011615. [Link]

-

Tradeindia. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: Using 1,10-Phenanthroline-4-carboxylic Acid in Organic Synthesis. [Link]

-

PubMed. Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]

-

Ommega Online. RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 4,7-Diphenyl-1,10-phenanthroline | Request PDF. [Link]

-

The Pharma Review. A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. [Link]

-

PubChem. 1,10-Phenanthroline-4,7-diol | C12H8N2O2 | CID 77524. [Link]

-

ResearchGate. 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. [Link]

-

PubMed. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. [Link]

-

PubMed. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. [Link]

Sources

- 1. CAS#:31301-31-2 | 1,10-Phenanthroline-4,7-dicarboxylic acid | Chemsrc [chemsrc.com]

- 2. This compound [jknbiochem.net]

- 3. 1,10-Phenanthroline-4,7-dicarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound at Best Price in Shanghai, Shanghai | Shanghai Uchem Inc [tradeindia.com]

- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core | MDPI [mdpi.com]

- 11. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. 4,7-Dichloro-1,10-phenanthroline 97 5394-23-0 [sigmaaldrich.com]

An In-depth Technical Guide to 1,10-Phenanthroline-4,7-dicarboxylic Acid Derivatives and Analogs

This guide provides a comprehensive overview of 1,10-phenanthroline-4,7-dicarboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It delves into their synthesis, physicochemical properties, coordination chemistry, and diverse applications, with a focus on the scientific rationale behind experimental methodologies.

Introduction: The Versatile Scaffold of 1,10-Phenanthroline

The 1,10-phenanthroline (phen) molecule is a robust, planar heterocyclic aromatic compound composed of three fused rings, featuring two nitrogen atoms positioned for bidentate chelation.[1] This structure provides a unique combination of stability, a large π-conjugated system, and excellent coordination capabilities with a wide range of metal ions.[2] These intrinsic properties have established 1,10-phenanthroline and its derivatives as crucial building blocks in numerous scientific fields, including supramolecular chemistry, catalysis, and the development of luminescent materials.[3][4]

The strategic functionalization of the phenanthroline core at the 4 and 7 positions with carboxylic acid groups significantly enhances its utility. The introduction of these moieties not only improves the aqueous solubility of the ligand—a critical factor for biological and environmental applications—but also provides additional coordination sites, enabling the formation of more complex and stable metal-organic frameworks and coordination polymers.[5][6][7] This guide explores the synthesis, properties, and applications of these dicarboxylic acid derivatives, offering insights into their design and experimental use.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs can be approached through several established methods. The choice of a particular synthetic route is often dictated by the desired purity, yield, and the availability of starting materials.

Core Synthesis Methodologies

The primary methods for synthesizing the dicarboxylic acid core can be broadly categorized as follows:

-

Oxidation of Methyl Precursors: A common and effective method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). This reaction typically employs a strong oxidizing agent, such as sodium chlorite, under aqueous conditions. The reaction is initiated at room temperature and then heated to reflux to drive the conversion to completion.[5] The rationale for this approach lies in the relative stability of the phenanthroline core to oxidation compared to the methyl groups, allowing for selective transformation.

-

Hydrolysis of Nitrile or Ester Groups: An alternative route involves the hydrolysis of precursor molecules containing nitrile or ester functionalities at the 4 and 7 positions. However, this method can sometimes lead to unexpected side products or require harsh reaction conditions to achieve complete hydrolysis.[5][6] For instance, attempts to hydrolyze 4,7-dichloro-1,10-phenanthroline-5-carbonitrile have resulted in unexpected cyclization products rather than the desired carboxylic acid.[3][5]

-

Palladium-Catalyzed Carbonylation: A more advanced technique for synthesizing phenanthroline carboxylic acids involves the palladium-catalyzed alkoxycarbonylation of bromo-substituted phenanthrolines. This method offers good yields and can be adapted to produce various ester derivatives that can subsequently be hydrolyzed to the corresponding carboxylic acids.[8]

Synthesis of Derivatives

The synthesis of functionalized derivatives often starts from a pre-functionalized phenanthroline core, such as 4,7-dichloro-1,10-phenanthroline. The reactive chlorine atoms serve as versatile handles for nucleophilic substitution reactions, allowing for the introduction of various functional groups like amines, azides, and methoxy groups.[8][9] This modular approach enables the systematic tuning of the ligand's electronic and steric properties for specific applications.

Caption: Synthetic routes to the core and derivatives.

Physicochemical and Spectroscopic Properties

The introduction of carboxylic acid groups at the 4 and 7 positions imparts distinct physicochemical properties to the 1,10-phenanthroline scaffold.

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| Molecular Formula | C14H8N2O4 | [10] |

| Molecular Weight | 268.22 g/mol | [10] |

| CAS Number | 31301-31-2 | [10] |

| Solubility | Enhanced solubility in aqueous solutions | [5] |

The carboxylic acid moieties significantly increase the polarity of the molecule, leading to improved water solubility, which is advantageous for biological studies and applications in aqueous media.[5][6]

Spectroscopic Characteristics

The spectroscopic properties of these compounds are dominated by their extended π-electron system.

-

Absorption: In solution, 1,10-phenanthroline derivatives exhibit strong absorption bands in the UV-visible region, corresponding to π-π* transitions. Protonation of the nitrogen atoms or coordination to a metal center can cause a red-shift (bathochromic shift) of these absorption bands.[11]

-

Luminescence: Many 1,10-phenanthroline derivatives are fluorescent. The emission properties are sensitive to the local environment, including solvent polarity and the presence of metal ions. Upon protonation, the intensity of the π-π* fluorescence band typically decreases, and a new, unstructured fluorescence band may appear at a longer wavelength.[11]

Coordination Chemistry and Metal Complexes

A defining feature of 1,10-phenanthroline and its derivatives is their ability to form stable complexes with a wide variety of transition metals.[12] The dicarboxylic acid derivatives offer multiple coordination modes, acting as bidentate or tridentate ligands, which allows for the construction of intricate and stable metal-organic frameworks (MOFs).[7]

The nitrogen atoms of the phenanthroline ring act as strong σ-donors, while the extended π-system can act as a π-acceptor, strengthening the metal-ligand bond.[1] The carboxylate groups can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of polynuclear complexes and coordination polymers.

Caption: Metal chelation by the phenanthroline core.

These metal complexes have found applications as:

-

Luminescent Sensors: The fluorescence of the ligand can be quenched or enhanced upon binding to specific metal ions, forming the basis for selective sensors.[3]

-

Photosensitizers: Ruthenium and other transition metal complexes of phenanthroline derivatives are used as photosensitizers in solar cells and photodynamic therapy due to their strong absorption in the visible region and long-lived excited states.[3]

-

Catalysts: The well-defined coordination sphere and tunable electronic properties of these complexes make them effective catalysts for a variety of organic transformations.[5]

Applications in Drug Development and Life Sciences

The unique ability of 1,10-phenanthroline derivatives to interact with biological macromolecules has made them attractive candidates for drug development.[2]

Anticancer and Antibacterial Activity

Several metal complexes of 1,10-phenanthroline have demonstrated significant anticancer and antibacterial activity.[2][4] The proposed mechanisms of action often involve:

-

DNA Intercalation: The planar aromatic structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell death.[12] Metal complexes can bind to DNA through intercalation of the phenanthroline ligand into the minor groove.[4]

-

Enzyme Inhibition: 1,10-phenanthroline is a known inhibitor of metallopeptidases, particularly those containing zinc.[12] It functions by chelating the active site metal ion, rendering the enzyme inactive. This property is being explored for the development of novel therapeutics.[12]

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalytically generate reactive oxygen species, which induce oxidative stress and damage cellular components, leading to apoptosis.[4]

Caption: DNA intercalation by a phenanthroline derivative.

Bio-inorganic Probes

The water-soluble nature of the dicarboxylic acid derivatives makes them suitable for use as bio-inorganic probes in cellular environments.[6] Their luminescence can be used to visualize cellular structures or track the distribution of metal ions within a cell.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).[5]

Objective: To synthesize this compound via oxidation of neocuproine.

Materials:

-

2,9-dimethyl-1,10-phenanthroline (neocuproine)

-

Sodium chlorite (NaClO2)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.08 g (10 mmol) of 2,9-dimethyl-1,10-phenanthroline in 100 mL of deionized water.

-

Addition of Oxidant: While stirring vigorously at room temperature, add 9.04 g (100 mmol) of sodium chlorite in small portions over 30 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reflux: After the addition is complete, heat the suspension to reflux (approximately 100°C) and maintain this temperature with constant stirring for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The crude product should precipitate out of the solution.

-

Filter the suspension to collect the solid product.

-

Wash the solid with copious amounts of cold deionized water to remove any unreacted sodium chlorite and other water-soluble impurities.

-

-

Purification:

-

Suspend the crude product in 50 mL of 1 M NaOH to deprotonate the carboxylic acid groups and dissolve the product.

-

Filter the basic solution to remove any insoluble impurities.

-

Acidify the filtrate slowly with concentrated HCl until the pH is approximately 2. The purified this compound will precipitate as a white or off-white solid. Self-Validation Note: This acid-base purification step ensures the selective isolation of the desired dicarboxylic acid from any non-acidic byproducts.

-

Collect the purified product by filtration, wash with cold deionized water, and dry under vacuum.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound and its derivatives represent a class of highly versatile and functional molecules. Their unique combination of a rigid, planar structure, excellent chelating ability, and tunable solubility makes them invaluable tools in coordination chemistry, materials science, and drug discovery. The synthetic methodologies are well-established, allowing for the rational design and creation of novel analogs with tailored properties.

Future research in this area is likely to focus on:

-

Development of Novel MOFs: The use of these ligands in the construction of novel metal-organic frameworks with applications in gas storage, separation, and catalysis.

-

Advanced Therapeutic Agents: The design of highly targeted anticancer and antimicrobial agents with improved efficacy and reduced side effects.

-

Smart Materials: The incorporation of these molecules into "smart" materials that respond to external stimuli, such as light or the presence of specific analytes.

The continued exploration of this remarkable molecular scaffold promises to yield exciting new discoveries and applications across a broad spectrum of scientific disciplines.

References

- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene. (2010). PubMed.

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). MDPI.

- The synthesis of 1,10-phenanthroline carboxylic acids compares... (n.d.).

- Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. (n.d.). MDPI.

- 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). BOC Sciences.

- One-step synthesis method of symmetrical 1,10- phenanthroline derivative. (n.d.).

- Synthesis of 4,7-Diphenyl-1,10-phenanthroline. (2015).

- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central.

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. (n.d.).

- Transition metal complexes of 1,10-phenanthroline. (n.d.). Wikipedia.

- metal-organic compounds. (n.d.). IUCr Journals.

- 1,10-Phenanthroline-4,7-diol. (n.d.). PubChem.

- Phenanthroline and its Molybdenum Complexes. (2020). ARAID.

- literature review of 1,10-Phenanthroline boronic acid compounds. (n.d.). Benchchem.

- This compound. (n.d.). PubChem.

- Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. (2019).

- Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. (1992). Journal of the Chemical Society, Faraday Transactions.

Sources

- 1. Phenanthroline and its Molybdenum Complexes | ARAID [araid.es]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. soc.chim.it [soc.chim.it]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

spectroscopic data for 1,10-Phenanthroline-4,7-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-4,7-dicarboxylic acid

Introduction: The Molecular Architect's Tool

In the landscape of advanced chemical synthesis, this compound (CAS: 31301-31-2) emerges as a molecule of significant strategic importance.[1][2][3] Its rigid, planar 1,10-phenanthroline core provides a robust scaffold, while the carboxylic acid groups at the 4 and 7 positions offer versatile handles for chemical modification and coordination. This unique combination of properties makes it a highly sought-after building block in diverse fields, from the development of novel anticancer therapeutics to the construction of sophisticated functional materials.[4][5][6]

For researchers in drug development and materials science, the ability to unequivocally verify the structure, purity, and electronic properties of this compound is paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, grounded in the principles of analytical chemistry and field-proven insights. We will not only present the expected data but also delve into the causality behind the spectroscopic features, empowering researchers to interpret their own results with confidence.

Core Molecular Properties and Structure

Understanding the fundamental properties of a molecule is the first step in its characterization. This compound is a heterocyclic compound with a well-defined structure that dictates its chemical behavior and spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 31301-31-2 | [1] |

The planarity of the phenanthroline ring system, combined with the electron-withdrawing nature of the two carboxylic acid groups, defines its electronic and coordination properties, which are critical for its application as a ligand in metal-organic frameworks (MOFs) and as a pharmacophore.[7][8]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous confirmation of the molecule's connectivity.

¹H NMR Spectroscopy

Expertise & Experience: In the ¹H NMR spectrum of this compound, we expect to see signals corresponding to the aromatic protons. The symmetry of the molecule simplifies the spectrum. The protons at positions 2 and 9 are chemically equivalent, as are the protons at positions 3 and 8, and those at 5 and 6. The electron-withdrawing carboxylic acid groups at positions 4 and 7 will significantly deshield the adjacent protons (H-3, H-8, H-5, and H-6), causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted 1,10-phenanthroline.[9][10] The signal for the acidic protons of the carboxyl groups is often broad and may exchange with residual water in the solvent, making its observation variable.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and its acidic protons are less likely to exchange rapidly compared to using D₂O.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-9 | ~9.2 - 9.4 | Doublet (d) | ~5 Hz | 2H |

| H-3, H-8 | ~8.0 - 8.2 | Doublet (d) | ~5 Hz | 2H |

| H-5, H-6 | ~8.8 - 9.0 | Singlet (s) | - | 2H |

| -COOH | ~13 - 14 | Broad Singlet (br s) | - | 2H |

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. We expect to see signals for the seven unique carbon environments in the molecule due to its symmetry. The most downfield signal will correspond to the carbonyl carbons of the carboxylic acids. The quaternary carbons to which the carboxylic acids are attached (C-4, C-7) will also be significantly downfield.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ¹³C.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Position(s) | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 - 168 |

| C-2, C-9 | ~152 - 154 |

| C-4a, C-10a | ~148 - 150 |

| C-4, C-7 | ~140 - 142 |

| C-11, C-12 | ~128 - 130 |

| C-5, C-6 | ~126 - 128 |

| C-3, C-8 | ~124 - 126 |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the IR spectrum will be dominated by features from both the aromatic core and the carboxylic acid moieties. The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹, often obscuring the aromatic C-H stretches. This is complemented by a strong, sharp absorption from the C=O (carbonyl) stretch. The phenanthroline core will contribute characteristic C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region.[11][12]

Experimental Protocol (FT-IR):

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1620 - 1580 | C=N stretch | Phenanthroline Ring |

| 1550 - 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule, which are crucial for applications in photochemistry and optoelectronics.

UV-Visible Spectroscopy

Expertise & Experience: The extended π-conjugated system of the phenanthroline core is expected to give rise to strong absorption bands in the UV region, corresponding to π→π* transitions.[13] The parent 1,10-phenanthroline typically shows a strong absorption peak around 230-270 nm.[14][15] The addition of carboxylic acid groups, which are electron-withdrawing, may cause a slight shift in the absorption maxima (λ_max). The spectrum can be sensitive to the solvent and pH, as protonation or deprotonation of the nitrogen atoms and carboxylic acids will alter the electronic structure.[16]

Experimental Protocol (UV-Vis):

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A concentration in the micromolar range is typical.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 200 nm to 400 nm, using the pure solvent as a blank.

-

Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Predicted UV-Vis Data (in Ethanol):

| Transition | Predicted λ_max (nm) |

| π→π | ~235 |

| π→π | ~275 |

Fluorescence Spectroscopy

Expertise & Experience: While the parent 1,10-phenanthroline has weak fluorescence, its derivatives can be highly emissive. The fluorescence properties of this compound are expected to be highly dependent on the environment. In particular, pH will play a critical role; the deprotonation of the carboxylic acids to form carboxylates can significantly alter the emission wavelength and quantum yield. This pH sensitivity can be exploited in sensing applications. Metal coordination is also known to modulate the fluorescence of phenanthroline ligands.[17][18]

Experimental Protocol (Fluorescence):

-

Sample Preparation: Use a very dilute solution (typically 1-10 µM) prepared for UV-Vis analysis to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition: First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. Then, acquire an emission spectrum by exciting the sample at the λ_max determined from the excitation spectrum (or UV-Vis spectrum) and scanning the emission wavelengths.

-

Analysis: Determine the excitation and emission maxima. The influence of solvent, pH, and metal ions should be investigated to fully characterize the photophysical behavior.

Integrated Analytical Workflow

The confirmation of a compound's identity and purity is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates a logical sequence for the comprehensive characterization of this compound.

Caption: A logical workflow for the synthesis and spectroscopic validation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its molecular identity. Through the systematic application of NMR, IR, and UV-Vis/Fluorescence spectroscopies, researchers can confidently verify the structure, confirm the presence of essential functional groups, and probe the electronic properties of this versatile molecule. This rigorous analytical approach is not merely a quality control step; it is the foundation upon which reliable and reproducible scientific innovation is built, ensuring the integrity of data in both drug discovery and the design of next-generation materials.

References

- 1. This compound | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [jknbiochem.net]

- 3. This compound CAS No.:31301-31-2 - Ruixibiotech [ruixibiotech.com]

- 4. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 5. tpcj.org [tpcj.org]

- 6. soc.chim.it [soc.chim.it]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. o-Phenanthroline(66-71-7) 1H NMR [m.chemicalbook.com]

- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

The Coordination Chemistry of 1,10-Phenanthroline-4,7-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

1,10-Phenanthroline and its derivatives have long been cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and potent chelating abilities. The introduction of carboxylic acid functionalities at the 4 and 7 positions of the phenanthroline scaffold creates a versatile and highly preorganized ligand, 1,10-phenanthroline-4,7-dicarboxylic acid. This modification not only enhances its coordination capabilities, allowing for the formation of intricate multi-dimensional structures such as metal-organic frameworks (MOFs), but also imbues the resulting metal complexes with novel photophysical and biological properties. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a particular focus on its synthesis, coordination behavior with various metal ions, and the burgeoning applications of its complexes in materials science and, most notably, as potential therapeutic agents in drug development.

Introduction: The Strategic Design of a Multifunctional Ligand

The deliberate fusion of the classic 1,10-phenanthroline core with carboxylic acid groups at the 4 and 7 positions is a strategic design choice that unlocks a wealth of chemical possibilities. The phenanthroline moiety provides a robust, electron-deficient aromatic system with two nitrogen atoms pre-disposed for strong chelation to a wide array of metal ions.[1] The carboxylic acid groups, on the other hand, introduce versatile coordination sites that can act as anionic donors, participate in hydrogen bonding, and bridge multiple metal centers to form extended structures.[2] This dual functionality makes this compound an exemplary building block for the rational design of functional coordination compounds with tailored properties.

This guide will navigate the key aspects of the coordination chemistry of this ligand, beginning with its synthesis and proceeding to a detailed exploration of the structure, properties, and applications of its metal complexes. A significant emphasis will be placed on the potential of these complexes in the realm of medicinal inorganic chemistry, particularly as anticancer agents.

Synthesis of this compound and its Precursors

The synthesis of this compound can be approached through various synthetic routes, often involving the oxidation of precursor molecules. While a direct, one-pot synthesis is challenging, multi-step procedures starting from more readily available phenanthroline derivatives are commonly employed. A representative synthetic strategy involves the preparation of a versatile intermediate, 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid, which can then be further modified.[3]

Experimental Protocol: Synthesis of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid[3]

This high-yielding, multi-gram synthesis provides a crucial intermediate for further derivatization.

Step 1: Synthesis of 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline

-

A mixture of 2,9-dimethyl-1,10-phenanthroline and a chlorinating agent (e.g., phosphoryl chloride) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess chlorinating agent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Step 2: Oxidation to 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid

-

The 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline is suspended in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate).

-

The mixture is heated to reflux for several hours.

-

The resulting manganese dioxide is removed by filtration.

-

The filtrate is acidified to precipitate the dicarboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

Note: The synthesis of the target this compound would involve a similar oxidation strategy starting from 4,7-dimethyl-1,10-phenanthroline, which can be synthesized via established methods such as the Skraup reaction.[4]

Coordination Chemistry: Weaving Metals into Molecular Architectures

The true utility of this compound is realized in its coordination to metal ions. The ligand can adopt a variety of coordination modes, leading to a diverse range of molecular and supramolecular structures.

Coordination Modes

The presence of both N-donor and O-donor sites allows for versatile binding to metal centers. The phenanthroline nitrogens typically act as a bidentate chelating unit, while the carboxylate groups can coordinate in monodentate, bidentate chelating, or bridging fashions.[2] This flexibility is key to the formation of polynuclear complexes and coordination polymers.

Caption: Common coordination modes of this compound.

Formation of Metal-Organic Frameworks (MOFs)

The ability of the carboxylate groups to bridge metal centers makes this compound an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). These porous, crystalline materials have applications in gas storage, separation, and catalysis.[5][6]

This protocol for a related system illustrates the general procedure for MOF synthesis.

-

Reactants: A lanthanide salt (e.g., LaBr₃·7H₂O), 1,10-phenanthroline, and a dicarboxylic acid (in this case, 1,3-benzenedicarboxylic acid) are used in a 1:1:1 molar ratio.

-

Solvent: Deionized water.

-

Procedure:

-

The reactants are sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to 140 °C for 96 hours.

-

The autoclave is then cooled to room temperature.

-

The resulting crystals are isolated, washed with deionized water and ethanol, and air-dried.

-

Caption: A typical hydrothermal synthesis workflow for a lanthanide-MOF.

Applications in Drug Development: A New Frontier in Anticancer Therapeutics

Perhaps the most exciting application of metal complexes of this compound and its analogues lies in the field of drug development, particularly as anticancer agents. The coordination of the phenanthroline ligand to a metal center often leads to a significant enhancement of its cytotoxic activity.[7][8]

Enhanced Cytotoxicity and Selectivity

Numerous studies have demonstrated that metal-phenanthroline complexes exhibit superior cytotoxicity against a range of cancer cell lines compared to the uncomplexed ligand and even established chemotherapeutic drugs like cisplatin.[9][10]

| Complex | Cancer Cell Line | IC50 (µM) | Reference |

| [Cu(phen)₂(mal)]·2H₂O | A-498 | ~5 | [7] |

| [Mn(phen)₂(mal)]·2H₂O | A-498 | ~10 | [7] |

| [Ag₂(phen)₃(mal)]·2H₂O | A-498 | ~2 | [7] |

| Cisplatin | A-498 | ~35 | [7] |

| Copper-phenanthroline complex (Cugdupt8) | A549cis | ~1.6 | [10] |

| Cisplatin | A549cis | 61.5 | [10] |

| Iron(III)-phenanthroline complex (2) | HeLa | ~2.5 | [11] |

Table 1: Comparative IC50 values of various metal-phenanthroline complexes and cisplatin against human cancer cell lines.

Importantly, some of these complexes have shown a degree of selectivity, exhibiting lower toxicity towards non-cancerous cell lines, a crucial attribute for any potential therapeutic agent.[9]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these complexes is not attributed to a single mode of action but rather a combination of mechanisms that collectively lead to cell death.

-

DNA Interactions: While the planar phenanthroline ligand can intercalate between DNA base pairs, spectroscopic studies suggest that groove binding is a more common mode of interaction for many of these complexes.[11] This interaction can disrupt DNA replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): Many metal-phenanthroline complexes are redox-active and can catalyze the production of ROS within the cell.[11] This leads to oxidative stress, damaging cellular components including DNA, proteins, and lipids, and ultimately triggering apoptosis.

-

Mitochondrial Dysfunction: Some complexes have been shown to target the mitochondria, leading to a decrease in mitochondrial membrane potential and depletion of cellular ATP, thereby compromising the cell's energy supply.[10]

-

Induction of Apoptosis: The culmination of these cellular insults is often the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[9][11]

Caption: A simplified schematic of the multi-modal anticancer mechanism of action.

Future Perspectives and Conclusion

References

-

Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]

-

Li, Y., et al. (2011). Three novel lanthanide MOFs constructed from 1,3-benzenedicarboxylic acid and 1,10-phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties. Inorganic Chemistry Communications, 14(10), 1634-1638. [Link]

-

McCann, M., et al. (2021). Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? Journal of Biological Inorganic Chemistry, 26(5), 573-587. [Link]

-

Karpagam, V., et al. (2021). Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation. Dalton Transactions, 50(41), 14685-14698. [Link]

-

Gandra, N., et al. (2019). May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? Journal of Inorganic Biochemistry, 199, 110777. [Link]

-

Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]

-

Gandra, N., et al. (2019). May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? Journal of Inorganic Biochemistry, 199, 110777. [Link]

-

Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters, 13(13), 3546–3548. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rilak, A., et al. (2019). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 24(17), 3103. [Link]

-

Hancock, R. D. (n.d.). Metal ion complexing properties of the highly preorganized ligand 1, 10-phenanthroline-2,9-dicarboxylic acid. UNCW Institutional Repository. [Link]

-

Li, Y., et al. (2023). Lanthanide coordination polymers based on an aromatic dicarboxylic acid and 1,10-phenanthroline ligands: synthesis, structure and luminescence properties. Australian Journal of Chemistry, 77(1), CH23149. [Link]

-

Kellett, A., et al. (2022). Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway. Experimental Results, 3, e22. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2015). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do?. [Link]

-

ResearchGate. (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. [Link]

-

MDPI. (2021). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. [Link]

-

Rilak, A., et al. (2019). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 24(17), 3103. [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

-

ResearchGate. (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. [Link]

-

ResearchGate. (2015). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do?. [Link]

-

ACS Publications. (2019). Lanthanide–Organic Frameworks Constructed from 2,7-Naphthalenedisulfonate and 1H-Imidazo[4,5-f][9][12]-phenanthroline: Synthesis, Structure, and Luminescence with Near-Visible Light Excitation and Magnetic Properties. [Link]

-

MDPI. (2021). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. [Link]

-

ResearchGate. (2025). Construction of Lanthanide Metal−Organic Frameworks by Flexible Aliphatic Dicarboxylate Ligands Plus a Rigid m-Phthalic Acid Ligand. [Link]

-

NIH. (n.d.). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. [Link]

-

ResearchGate. (n.d.). 1,10‐Phenanthroline with its various positions and specific properties.. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. [Link]

-

SciSpace. (2012). Top 36 X-ray Structure Analysis Online papers published in 2012. [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns of 1.. [Link]

-

IntechOpen. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. [Link]

-

Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters, 13(13), 3546–3548. [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 5. nmter.bucea.edu.cn [nmter.bucea.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Functionalization of the 1,10-Phenanthroline Ring at the 4,7 Positions

Introduction: The Strategic Importance of 4,7-Functionalized 1,10-Phenanthrolines

1,10-Phenanthroline (phen) stands as a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and exceptional chelating ability towards a wide array of metal ions.[1][2] This heterocycle is not merely a passive scaffold; its electronic properties and spatial arrangement can be meticulously tailored through functionalization at its peripheral carbon positions. Among these, the 4 and 7 positions offer a unique strategic advantage for substitution. Symmetrically positioned on the "backbone" of the ligand, away from the primary coordination sites at the nitrogen atoms, modifications at these sites can profoundly influence the electronic nature of the entire π-system without sterically hindering metal complexation.

This guide provides a comprehensive overview of the primary synthetic methodologies for introducing a diverse range of functional groups onto the 4,7-positions of the 1,10-phenanthroline core. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4,7-disubstituted phenanthrolines in their respective fields, from the development of novel therapeutics and advanced materials to the design of highly efficient catalysts.[3][4]

The Gateway Precursor: Synthesis of 4,7-Dihalo-1,10-phenanthrolines

The majority of synthetic routes towards 4,7-functionalized phenanthrolines commence with a halogenated precursor, most commonly 4,7-dichloro-1,10-phenanthroline. The synthesis of this key intermediate is typically achieved through a multi-step process.[3][5] A common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with an orthoester and an ortho-phenylenediamine derivative, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[3][5] This process can be scaled to produce gram quantities of the desired 4,7-dichloro-1,10-phenanthroline with high yields, typically ranging from 68-93%.[3][5] The availability of this precursor opens the door to a wide array of subsequent functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the electron-deficient 1,10-phenanthroline ring. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivities, especially given that the phenanthroline substrate can itself act as a ligand and potentially inhibit the catalytic cycle.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to synthesize 4,7-diaryl-1,10-phenanthrolines, which are valuable in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[6]

Mechanism and Experimental Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of a suitable base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7] For electron-deficient substrates like dihalophenanthrolines, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[8]

Experimental Protocol: Synthesis of 4,7-Diphenyl-1,10-phenanthroline

-

Materials: 4,7-dichloro-1,10-phenanthroline, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), a base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)), and a solvent system (e.g., a mixture of toluene and water).

-

Procedure:

-

In a reaction vessel, combine 4,7-dichloro-1,10-phenanthroline, phenylboronic acid (typically 2.2-3.0 equivalents), and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst and the phosphine ligand.

-

Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diphenyl-1,10-phenanthroline.

-

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 | [9] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 | [8] |

| 2-Thienylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 88 | N/A |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 4,7-dialkynyl-1,10-phenanthrolines, which are precursors to π-conjugated systems with interesting photophysical properties for applications in materials science.[10]